6-Chloro-7-(2,4-dichloro-benzyloxy)-4-methyl-chromen-2-one
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Overview
Description
6-Chloro-7-(2,4-dichloro-benzyloxy)-4-methyl-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(2,4-dichloro-benzyloxy)-4-methyl-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-methyl-chromen-2-one.
Chlorination: The 4-methyl-chromen-2-one is chlorinated to introduce the chlorine atom at the 6th position.
Benzyloxy Substitution: The chlorinated intermediate undergoes a substitution reaction with 2,4-dichlorobenzyl alcohol to introduce the benzyloxy group at the 7th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-(2,4-dichloro-benzyloxy)-4-methyl-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone ring to dihydrochromenone.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
6-Chloro-7-(2,4-dichloro-benzyloxy)-4-methyl-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-7-(2,4-dichloro-benzyloxy)-4-methyl-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(Benzyloxy)-2,3-dihydro-4H-chromen-4-one
- 7-(4-Methyl-benzyloxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one
- 7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one
Uniqueness
6-Chloro-7-(2,4-dichloro-benzyloxy)-4-methyl-chromen-2-one is unique due to the presence of multiple chlorine atoms and the specific substitution pattern on the chromenone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H11Cl3O3 |
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Molecular Weight |
369.6 g/mol |
IUPAC Name |
6-chloro-7-[(2,4-dichlorophenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C17H11Cl3O3/c1-9-4-17(21)23-15-7-16(14(20)6-12(9)15)22-8-10-2-3-11(18)5-13(10)19/h2-7H,8H2,1H3 |
InChI Key |
MFDGRRGIJSPPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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